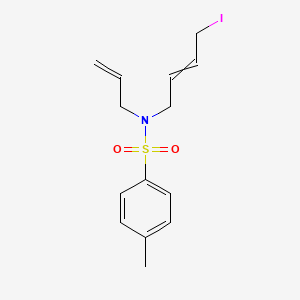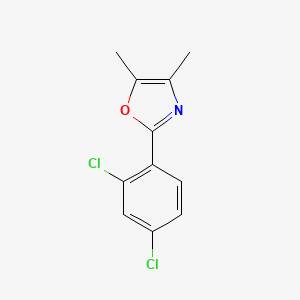
(3,5-Dimethylhex-3-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylhex-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3,5-dimethylhex-3-en-1-yl group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
The synthesis of (3,5-Dimethylhex-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl₃) as a catalyst. The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
(3,5-Dimethylhex-3-en-1-yl)benzene undergoes various chemical reactions, primarily driven by the reactivity of the benzene ring and the alkyl side chain. Some common reactions include:
-
Electrophilic Aromatic Substitution (EAS)
Reactions: Nitration, sulfonation, halogenation, and Friedel-Crafts acylation.
Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and acyl chlorides for acylation.
Conditions: Typically carried out under acidic conditions with appropriate catalysts.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Often performed under acidic or basic conditions.
Products: Oxidation of the alkyl side chain can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Carried out under atmospheric or elevated pressures.
Products: Reduction of the double bond in the side chain to form saturated hydrocarbons.
Applications De Recherche Scientifique
(3,5-Dimethylhex-3-en-1-yl)benzene finds applications in various scientific research fields:
-
Chemistry
- Used as a precursor in the synthesis of more complex aromatic compounds.
- Studied for its reactivity and stability in various chemical reactions.
-
Biology
- Investigated for its potential biological activity and interactions with biological molecules.
-
Medicine
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylhex-3-en-1-yl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons stabilize the intermediate, allowing for various substitutions to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
(3,5-Dimethylhex-3-en-1-yl)benzene can be compared with other similar compounds, such as:
-
Toluene (Methylbenzene)
- Similar in having a single alkyl group attached to the benzene ring.
- Less complex side chain compared to this compound.
-
Ethylbenzene
- Contains an ethyl group attached to the benzene ring.
- Simpler structure and different reactivity profile.
-
Cumene (Isopropylbenzene)
- Contains an isopropyl group attached to the benzene ring.
- Used in the production of phenol and acetone.
The uniqueness of this compound lies in its specific alkyl side chain, which imparts distinct chemical properties and reactivity compared to simpler alkylbenzenes.
Propriétés
Numéro CAS |
858658-47-6 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
3,5-dimethylhex-3-enylbenzene |
InChI |
InChI=1S/C14H20/c1-12(2)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
Clé InChI |
PDVJUCGGHNUVRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)

![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


amino}methyl)phenol](/img/structure/B14200441.png)
